N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide
Description
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is a sulfonamide derivative characterized by a central acetamide backbone substituted with two phenyl groups (diphenylacetamide) and a sulfamoyl-linked 4,6-dimethylpyrimidin-2-yl moiety. This compound is structurally related to sulfonamide antibiotics, where the sulfamoyl group (SO₂NH) is critical for binding to dihydropteroate synthase (DHPS), a target in bacterial folate synthesis .
Properties
Molecular Formula |
C26H24N4O3S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C26H24N4O3S/c1-18-17-19(2)28-26(27-18)30-34(32,33)23-15-13-22(14-16-23)29-25(31)24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17,24H,1-2H3,(H,29,31)(H,27,28,30) |
InChI Key |
WATFSHZUZYQSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 4,6-dimethylpyrimidine is reacted with a sulfonamide derivative, followed by coupling with diphenylacetamide. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamide have shown promise in inhibiting tumor growth through apoptotic pathways in colon and breast cancer cells .
- The incorporation of the 4,6-dimethylpyrimidine moiety enhances the selectivity and potency of these compounds against specific cancer types.
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .
- A study demonstrated that derivatives of sulfonamides could effectively inhibit these enzymes, suggesting that N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide may possess similar therapeutic benefits.
Data Table: Summary of Research Findings
Case Studies
-
Cytotoxicity Evaluation :
- A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent response with significant apoptosis observed at higher concentrations.
-
Enzyme Inhibition Studies :
- In vitro assays were performed to assess the compound's ability to inhibit α-glucosidase and acetylcholinesterase. The findings indicated that the compound effectively reduced enzyme activity, which correlates with potential therapeutic applications in managing diabetes and cognitive decline.
Mechanism of Action
The mechanism of action of N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, essential for bacterial growth and replication .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Hydrophobicity: The diphenylacetamide group in the target compound enhances lipophilicity compared to N4-acetylsulfadimidine (single methyl) or phenoxyacetamide derivatives . This may improve blood-brain barrier penetration or target binding in hydrophobic enzyme pockets.
- Electron-Withdrawing Effects: Halogenated analogs (e.g., bromo-chlorophenoxy in ) introduce electron-withdrawing groups that could alter reactivity or metabolic stability.
- Sulfamoyl vs. Non-Sulfamoyl: Compounds lacking the sulfamoyl group (e.g., benzothiazole derivatives in ) likely target different enzymes or pathways.
Pharmacological Implications
- However, the diphenyl group may extend activity to resistant bacterial strains by enhancing binding affinity .
- Selectivity: Phenoxyacetamide derivatives (e.g., ) may exhibit reduced off-target effects due to smaller substituents, while halogenated analogs () could face toxicity concerns.
- Solubility : The diphenylacetamide’s hydrophobicity may limit aqueous solubility, necessitating formulation adjustments compared to more polar analogs like N4-acetylsulfadimidine .
Physicochemical Properties
Biological Activity
N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its antibacterial and antifungal properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 426.49 g/mol. Its structure includes a sulfamoyl group attached to a phenyl ring and a diphenylacetamide moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes that include the formation of amide bonds and the introduction of the pyrimidine moiety. Various synthetic routes have been explored to optimize yield and purity. For example, one method involves protecting the aniline followed by the formation of the amide bond, which is then deprotected to yield the final product .
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 1: Antibacterial Activity Data
Antifungal Activity
In addition to antibacterial properties, this compound has also been tested for antifungal activity. It exhibited promising results against fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy was assessed using standard methods such as the agar dilution method.
Table 2: Antifungal Activity Data
The mechanism by which this compound exerts its biological effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival. Scanning electron microscopy studies indicated that treatment with this compound led to morphological changes in bacterial cells, suggesting membrane disruption as a potential mechanism .
Case Studies and Research Findings
Several studies have highlighted the compound's potential as a lead in drug development. For instance, a study focusing on structure-activity relationships (SAR) demonstrated that modifications to the phenyl ring significantly influenced antibacterial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
Case Study Example:
In a comparative study evaluating various derivatives of phenylacetamides, this compound was found to be among the most effective against Xanthomonas oryzae, achieving an EC50 value significantly lower than that of traditional treatments .
Q & A
Q. What established synthetic routes are available for N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized for yield?
A common method involves nucleophilic substitution between 2-thio-4,6-dimethylpyrimidine derivatives and halogenated acetamide precursors. For example, refluxing ethanol (40 mL) at ~78°C with a 1:1 molar ratio of reactants (e.g., 2-thio-4,6-dimethylpyrimidine and 2-chloro-N-(aryl)acetamide) achieves moderate yields. Slow evaporation of a chloroform-acetone (1:5 v/v) solution yields single crystals for structural analysis . Optimization may include adjusting solvent polarity, reaction time, or catalytic agents to enhance regioselectivity.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (a = 5.1924 Å, b = 15.423 Å, c = 18.121 Å, β = 91.678°) provide precise bond lengths and angles .
- NMR and IR spectroscopy : Key signals include sulfonamide N–H stretches (~3300 cm⁻¹) and carbonyl C=O vibrations (~1680 cm⁻¹).
- Elemental analysis : Confirms molecular formula (e.g., C₃₀H₂₈N₄O₃S) with deviations <0.4% for C, H, N .
Q. How can purity and stability be assessed during synthesis?
Combined techniques such as HPLC (using C18 columns with acetonitrile/water gradients) and thermogravimetric analysis (TGA) monitor degradation under controlled heating (e.g., 25–300°C at 10°C/min). Crystallization from mixed solvents (e.g., chloroform-acetone) improves purity, as evidenced by sharp melting points and consistent spectroscopic data .
Advanced Research Questions
Q. How do intramolecular interactions influence the compound’s conformational stability?
Intramolecular N–H⋯N hydrogen bonds between the pyrimidine sulfamoyl group and acetamide nitrogen stabilize folded conformations. For example, torsion angles (C–S–N–C) of −177.95° to −179.3° indicate planar alignment, while dihedral angles between aromatic rings (42.25°–67.84°) reveal steric or electronic constraints . Computational modeling (DFT or MD simulations) can quantify these interactions and predict thermodynamic stability.
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response standardization : Use in vitro assays (e.g., enzyme inhibition) with controlled pH and temperature.
- Structural analogs : Compare activity of derivatives (e.g., halogenated or methyl-substituted variants) to identify pharmacophore requirements.
- Meta-analysis : Cross-reference crystallographic data (e.g., CSD entries) with biological results to correlate conformation-activity relationships .
Q. How can computational methods predict physicochemical properties and reactivity?
- Molecular docking : Screens binding affinities to targets (e.g., enzymes) using software like AutoDock Vina.
- QSAR models : Relate substituent effects (e.g., Hammett σ values) to solubility or logP.
- TDDFT calculations : Predict UV-Vis absorption spectra for photostability assessment .
Q. What challenges arise in achieving regioselectivity during functionalization?
Electron-withdrawing groups (e.g., sulfamoyl) direct electrophilic substitution to meta/para positions on the phenyl ring. Steric hindrance from 4,6-dimethylpyrimidine may limit accessibility, requiring bulky catalysts (e.g., Pd(OAc)₂ with PPh₃) for cross-coupling reactions. Solvent effects (polar aprotic vs. protic) also modulate reaction pathways .
Q. How can derivatives be designed to enhance biological activity or reduce toxicity?
- Bioisosteric replacement : Substitute diphenylacetamide with heterocyclic moieties (e.g., pyridinyl) to improve solubility.
- Prodrug strategies : Introduce acetyl groups (e.g., diacetylsulfadimidine analogs) for controlled metabolic activation .
Q. What advanced techniques analyze thermodynamic stability and degradation pathways?
Q. How are crystallographic data discrepancies interpreted, such as variations in dihedral angles?
Variations arise from packing effects (e.g., π-π stacking vs. van der Waals interactions) or solvent inclusion. For example, molecule A and B in asymmetric units may show dihedral angle differences of ~20° due to crystal symmetry (e.g., space group P2₁/c vs. P1). Rietveld refinement and Hirshfeld surface analysis quantify these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
